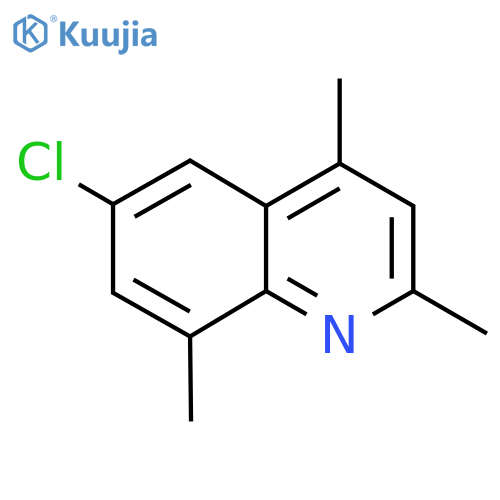Cas no 105907-08-2 (6-Chloro-2,4,8-trimethylquinoline)

6-Chloro-2,4,8-trimethylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2,4,8-trimethylquinoline
- FCH1331243
- AX8038426
-
- インチ: 1S/C12H12ClN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3
- InChIKey: AABJSTQZONZCLN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C2C(C=1)=C(C)C=C(C)N=2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 207
- トポロジー分子極性表面積: 12.9
6-Chloro-2,4,8-trimethylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242327-1g |
6-Chloro-2,4,8-trimethylquinoline |
105907-08-2 | 97% | 1g |
$795 | 2021-08-04 | |
| Alichem | A189007773-1g |
6-Chloro-2,4,8-trimethylquinoline |
105907-08-2 | 97% | 1g |
$690.84 | 2023-09-04 | |
| Chemenu | CM242327-1g |
6-Chloro-2,4,8-trimethylquinoline |
105907-08-2 | 97% | 1g |
$795 | 2022-09-04 |
6-Chloro-2,4,8-trimethylquinoline 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
6-Chloro-2,4,8-trimethylquinolineに関する追加情報
Introduction to 6-Chloro-2,4,8-trimethylquinoline (CAS No. 105907-08-2)
6-Chloro-2,4,8-trimethylquinoline, identified by its Chemical Abstracts Service (CAS) number 105907-08-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and applications in drug development. The presence of chlorine and methyl substituents in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular structure of 6-Chloro-2,4,8-trimethylquinoline consists of a quinoline core with three methyl groups attached at the 2nd, 4th, and 8th positions, along with a chlorine atom at the 6th position. This specific arrangement contributes to its reactivity and potential interactions with biological targets. The compound’s stability and the electronic distribution across its ring system are influenced by these substituents, making it an interesting subject for structural-activity relationship (SAR) studies.
In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine, into the quinoline scaffold often enhances the compound’s bioavailability and binding affinity to biological targets. For instance, the chlorine atom in 6-Chloro-2,4,8-trimethylquinoline can participate in hydrogen bonding or electrostatic interactions with proteins, which may modulate its pharmacological effects.
One of the most compelling aspects of 6-Chloro-2,4,8-trimethylquinoline is its potential as a building block in drug discovery. Researchers have leveraged its structural features to design novel molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The compound’s ability to undergo further functionalization makes it a versatile intermediate for synthesizing more complex derivatives. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or alkyl groups, expanding the chemical space available for drug development.
Recent advancements in computational chemistry have also highlighted the importance of 6-Chloro-2,4,8-trimethylquinoline in virtual screening campaigns. Molecular docking studies have demonstrated that this compound can interact with various enzymes and receptors involved in diseases such as cancer and infectious disorders. The precise positioning of the chlorine atom and methyl groups allows for optimal binding interactions, suggesting that 6-Chloro-2,4,8-trimethylquinoline may serve as a lead compound for developing targeted therapies.
The synthesis of 6-Chloro-2,4,8-trimethylquinoline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by chlorination and selective methylation. The efficiency of these synthetic pathways is crucial for large-scale production and cost-effectiveness in pharmaceutical applications. Researchers have optimized these procedures to minimize byproduct formation and maximize yield, ensuring that 6-Chloro-2,4,8-trimethylquinoline remains accessible for further exploration.
In addition to its synthetic utility, 6-Chloro-2,4,8-trimethylquinoline has been investigated for its potential role in materials science. Quinoline derivatives exhibit interesting photophysical properties due to their extended π-conjugation systems. These properties make them suitable candidates for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. While this area of research is still emerging compared to pharmaceutical applications,6-Chloro-2,4,8-trimethylquinoline offers a promising avenue for exploring new functionalities.
The pharmacological profile of 6-Chloro-2,4,8-trimethylquinoline continues to be an area of active investigation. Preclinical studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and enzymes implicated in cancer progression. The exact mechanisms through which these effects are mediated are being elucidated through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide critical insights into how 6-Chloro,2,4,8-trimethylquinoline can be optimized for therapeutic use.
The regulatory landscape surrounding 6-Chloro,2,4,8-trimethylquinoline is another important consideration for researchers and manufacturers alike. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for preclinical and clinical studies. As interest in this compound grows, regulatory agencies will continue to monitor its development pipeline closely.
In conclusion, 6-Chloro,2,4,8-trimethylquinoline (CAS No.*105907-*08-*2*) represents a fascinating molecule with diverse applications across pharmaceuticals* materials science*and beyond.* Its unique structural features* synthetic accessibility*and promising biological activities make it an attractive candidate for further research.* As our understanding*of this compound evolves*so too will its potential contributions*to science*and medicine.*
105907-08-2 (6-Chloro-2,4,8-trimethylquinoline) 関連製品
- 1378531-80-6(DBCO-PEG5-NHS ester)
- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)
- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)
- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)
- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)
- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)



